molecular formula C23H25ClN2O B605085 ABC294640 CAS No. 915385-81-8

ABC294640

Cat. No.: B605085
CAS No.: 915385-81-8
M. Wt: 380.9 g/mol
InChI Key: CAOTVXGYTWCKQE-UHFFFAOYSA-N
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Description

Opaganib, also known as ABC294640, is a selective inhibitor of the enzyme sphingosine kinase-2. This compound has garnered significant attention due to its potential therapeutic applications in various fields, including oncology, inflammation, and viral infections. Opaganib is an investigational drug that is being studied for its efficacy in treating different types of cancer, inflammatory diseases, and viral infections such as COVID-19 .

Mechanism of Action

Target of Action

ABC294640, also known as Opaganib, is a selective inhibitor of sphingosine kinase 2 (SK2) . SK2 is a key enzyme in the metabolism of sphingolipids, which are overexpressed in many cancers, making them important targets for the development of antitumor drugs .

Mode of Action

This compound selectively inhibits SK2 . This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities, which include regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells . This compound also suppresses the firing of action potentials in cultured hippocampal neurons from neonatal mice and inhibits endogenous sodium, potassium, and calcium currents in both cultured neurons .

Biochemical Pathways

The inhibition of SK2 by this compound affects the balance of sphingolipid metabolism, specifically the ceramide/S1P balance that regulates tumor cell proliferation and sensitivity to radiation and chemotherapy . It results in the accumulation of proapoptotic ceramides and a decrease in antiapoptotic S1P .

Result of Action

This compound has demonstrated antitumor activity in vitro . It suppresses the proliferation of a broad panel of tumor cell lines, inhibits tumor cell migration, and induces apoptosis in multiple myeloma cell lines . It also suppresses neuronal excitability and inhibits multiple endogenously and exogenously expressed voltage-gated ion channels in cultured cells .

Action Environment

The fast onset and recovery of the inhibition indicated that this compound was likely to inhibit ion channels by acting directly on channel proteins, rather than by inhibiting SK2 . This suggests that the action of this compound can be influenced by the environment of the cell, including the presence of other molecules and the state of the ion channels .

Biochemical Analysis

Biochemical Properties

ABC294640 interacts with SphK2, an enzyme that plays a crucial role in sphingolipid metabolism . By inhibiting SphK2, this compound disrupts the balance of sphingolipids within cells, leading to a decrease in sphingosine-1-phosphate (S1P) and an increase in ceramide . These changes in sphingolipid levels can influence various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to inhibit the growth of cancer cells and induce apoptosis . It achieves this by inhibiting the activity of SphK2, leading to a decrease in S1P, a lipid signaling molecule known to promote cell proliferation and survival . Additionally, this compound has been found to influence cell signaling pathways, inhibiting AKT-S6K1 signaling while activating JNK signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with SphK2. By inhibiting SphK2, this compound prevents the conversion of sphingosine to S1P . This leads to an accumulation of ceramide, a pro-apoptotic molecule, and a decrease in S1P, a pro-survival molecule . These changes at the molecular level can trigger apoptosis and inhibit cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause changes in sphingolipid levels over time . Administration of this compound results in a decrease in S1P levels within the first 12 hours, with levels returning to baseline at 24 hours .

Dosage Effects in Animal Models

In animal models, oral administration of this compound has been shown to significantly inhibit tumor growth . For example, in a study involving HT-29 xenografts in nude mice, this compound administration led to a significant reduction in tumor volume .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway . By inhibiting SphK2, it disrupts the conversion of sphingosine to S1P, leading to changes in the levels of these key sphingolipids . This can have various effects on metabolic flux and metabolite levels within the cell .

Subcellular Localization

Given its role as a SphK2 inhibitor, it is likely that it localizes to the sites of SphK2 activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of opaganib involves several key steps. The starting material is typically an adamantane derivative, which undergoes a series of reactions to introduce the necessary functional groups. The synthetic route includes the following steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction.

    Chlorination: The aromatic ring is chlorinated using a suitable chlorinating agent.

    Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of opaganib follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

Opaganib undergoes several types of chemical reactions, including:

    Oxidation: Opaganib can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium carbonate.

Major Products Formed

The major products formed from these reactions include various derivatives of opaganib with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

Opaganib has a wide range of scientific research applications:

Comparison with Similar Compounds

Opaganib is unique in its selective inhibition of sphingosine kinase-2. Similar compounds include:

    Fingolimod: Another sphingosine kinase inhibitor, but it targets sphingosine kinase-1 and sphingosine kinase-2.

    Siponimod: A selective sphingosine-1-phosphate receptor modulator.

    Ozanimod: Another sphingosine-1-phosphate receptor modulator.

Opaganib’s uniqueness lies in its selective inhibition of sphingosine kinase-2, which makes it a promising candidate for targeting specific pathways involved in cancer, inflammation, and viral infections .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOTVXGYTWCKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318727
Record name Opaganib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Opaganib selectively inhibits [sphingosine kinase-2 (SK2)](https://go.drugbank.com/polypeptides/Q9NRA0). This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities (which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells). This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance. It is currently being investigated against COVID-19 as it has demonstrated anti-SARS-CoV-2 activity in studies.
Record name Opaganib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

915385-81-8
Record name Opaganib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915385-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opaganib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opaganib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPAGANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRG21OQ517
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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